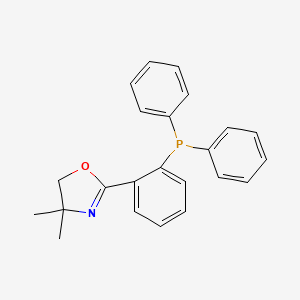

2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Description

Chemical Structure and Properties 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 64691-33-4) is a chiral oxazoline-phosphine hybrid ligand with the molecular formula C₂₃H₂₂NOP and a molecular weight of 359.40 g/mol . The compound features a rigid oxazoline ring fused to a diphenylphosphino-substituted aromatic system, which confers strong σ-donor and π-acceptor properties. This ligand is widely utilized in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation and annulation reactions, where it enhances enantioselectivity and reaction efficiency .

Properties

IUPAC Name |

[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22NOP/c1-23(2)17-25-22(24-23)20-15-9-10-16-21(20)26(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMFZCLQIYDDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of diphenylphosphine with a suitable oxazole precursor. One common method includes the use of chlorodiphenylphosphine and an oxazole derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Regenerated phosphine.

Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Catalysis

The compound is primarily utilized as a ligand in transition metal catalysis. Its phosphine group enhances the reactivity of metal centers, facilitating various organic transformations.

Case Studies in Catalysis

| Reaction Type | Metal Catalyst | Reference |

|---|---|---|

| Cross-Coupling Reactions | Palladium | |

| Hydrogenation | Rhodium | |

| C–C Bond Formation | Nickel |

In these studies, the ligand has shown enhanced selectivity and activity compared to traditional ligands.

Materials Science

The compound's ability to form stable complexes with metals makes it valuable in materials science for developing advanced materials with tailored properties.

Applications in Materials

- Polymerization Catalysts : Used to initiate polymerization processes for producing high-performance polymers.

- Nanomaterials : Acts as a stabilizing agent for nanoparticles in various applications.

Medicinal Chemistry

Recent research has indicated potential applications of this compound in medicinal chemistry, particularly in drug development and design.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that complexes formed with this ligand exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : The phosphine oxide structure has shown promise in enhancing the efficacy of antimicrobial agents.

Coordination Chemistry

As a bidentate ligand, it forms stable chelates with various transition metals, which are crucial for understanding coordination compounds' properties and behaviors.

Research Insights

Research indicates that the ligand's steric and electronic properties can be finely tuned by modifying the substituents on the phosphine group, leading to diverse coordination chemistry outcomes.

Mechanism of Action

The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center .

Comparison with Similar Compounds

Structural Analogs with Modified Phosphine Groups

Key Findings :

- Steric Effects : Bulky substituents (e.g., isopropyl or benzyl) improve stereochemical outcomes but may reduce reaction rates due to increased steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) decrease electron density at the phosphorus center, reducing π-backbonding capacity compared to the parent compound .

Organotin Derivatives

Key Differences :

Methoxy-Substituted Oxazolines

Key Insight: Methoxy groups alter electronic properties but introduce competing coordination sites, diminishing performance in asymmetric catalysis compared to diphenylphosphino analogs .

Biological Activity

2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole, with the CAS number 64691-33-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action and relevant case studies.

- Molecular Formula : C23H22NOP

- Molecular Weight : 359.40 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. The presence of the diphenylphosphino group enhances its reactivity and potential for binding to target sites.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Interaction : Its phosphine moiety allows for interactions with metal ions, potentially forming complexes that can disrupt normal cellular processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |

| Antifungal Activity | Similar compounds have shown effectiveness against fungal strains by inhibiting ergosterol synthesis. |

| Antibacterial Activity | Potential efficacy against certain bacterial strains through disruption of cell wall synthesis. |

Antitumor Activity

A study investigated the cytotoxic effects of phosphine-containing compounds on HepG2 human hepatoblastoma cell lines. It was found that these compounds could induce apoptosis and inhibit cell proliferation effectively. The mechanism was linked to their ability to form stable complexes with metal ions like palladium(II), enhancing their antitumor properties .

Antifungal Mechanism

Research on related phosphine derivatives indicated significant antifungal activity by targeting ergosterol biosynthesis pathways in fungi. For instance, compounds demonstrated inhibition rates comparable to established antifungal agents like ketoconazole . This suggests that this compound could exhibit similar properties.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable ADME profiles that enhance its drug-likeness:

| Parameter | Value |

|---|---|

| Log P | Indicates high lipophilicity |

| Bioavailability | Predicted >10% in biological systems |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| NaBH₄ reduction | 43% | -84°C, dry EtOH | |

| HCl/Et₂O cleavage | 83.6% | RT, benzene | |

| Pd-catalyzed alkylation | 70% | L1 ligand, 50°C |

What advanced characterization techniques are essential for confirming the structure and stereochemistry of this compound?

Answer:

- Multinuclear NMR : ¹H, ¹³C, and ¹¹⁹Sn NMR resolve Sn–C coupling constants (e.g., ³J(¹H–¹¹⁷/¹¹⁹Sn) = 25.85–74.54 Hz in organotin derivatives) .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., >99% purity in (S)-diphenyl-4,5-dihydrooxazole derivatives) .

- Spectroscopy : IR and GC-MS confirm functional groups and molecular weight .

How does this compound act as a chiral ligand in asymmetric catalysis?

Answer:

The phosphine-oxazoline backbone enables enantiocontrol in transition-metal catalysis:

- Pd-catalyzed allylic alkylation : The ligand L1 facilitates 70% yield in tricyclic indole synthesis via Pd(0) intermediates .

- Steric and electronic tuning : Substituents (e.g., 4,4-dimethyl groups) enhance steric bulk, improving enantioselectivity in C–C bond-forming reactions .

- Coordination geometry : The P,N-bidentate ligand stabilizes metal centers, favoring specific transition states .

What methodologies ensure high enantiomeric excess in derivatives of this compound?

Answer:

- Chiral pool synthesis : Start with (S)-(+)-2-phenylglycinol to build the oxazoline ring, achieving 83.2–94.5% yield in three steps .

- Dynamic kinetic resolution : Use chiral auxiliaries or asymmetric hydrogenation to control stereocenters .

- Crystallization : Recrystallization in ethanol/water mixtures removes diastereomeric impurities .

How do contradictions in catalytic efficiency arise when using this ligand across different reaction systems?

Answer:

- Metal compatibility : Pd(0) systems (e.g., allylic alkylation) show higher efficiency (70% yield) than Cu or Ni, possibly due to ligand-metal π-backbonding mismatches .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may deprotonate acidic C–H bonds, altering ligand coordination .

- Substrate steric effects : Bulky substrates reduce turnover in sterically congested Pd intermediates .

What mechanistic insights explain the ligand’s role in C–H activation or cross-coupling reactions?

Answer:

- Oxidative addition : The phosphine moiety accelerates Pd(0)→Pd(II) transitions in allylic alkylation .

- Transmetalation : Organotin intermediates (e.g., Sn–Ph) participate in Stille-type couplings, though competing hydrolysis can occur .

- Steric guidance : The 4,4-dimethyl group directs regioselectivity in ortho-metalation reactions (e.g., Bu₂Mg-mediated magnesiation) .

What protocols mitigate stability issues during synthesis or catalysis?

Answer:

- Inert storage : Store under argon/azide-free conditions to prevent phosphine oxidation .

- Low-temperature quenching : Use chilled hexane/water to stabilize Sn intermediates during workup .

- Additive screening : Chelators (e.g., MgSO₄) adsorb moisture in extraction steps .

How can computational modeling complement experimental studies on ligand design?

Answer:

- DFT calculations : Predict ligand-metal binding energies and transition-state geometries to rationalize enantioselectivity .

- Molecular dynamics : Simulate solvent effects on ligand conformation (e.g., toluene vs. THF) .

- Docking studies : Screen ligand libraries for optimal steric/electronic profiles in target reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.